2-Acetoxy-5-chloropentanoic acid

Acidity modulation Reactivity tuning Carboxylic acid derivatives

Researchers needing a convergent C5 synthon face multi-step protection/deprotection sequences. 2-Acetoxy-5-chloropentanoic acid (CAS 153714-12-6) combines a terminal chloro electrophile with an α-acetoxy masked hydroxyl in a single scaffold. Key advantages: • Orthogonal reactivity enables one-pot conversions per patent literature • 98% purity minimizes racemic impurities during enzymatic resolution • Predicted pKa 3.18 ensures aqueous-phase conjugation compatibility. Supplied as a research chemical with global shipping.

Molecular Formula C7H11ClO4
Molecular Weight 194.61 g/mol
Cat. No. B8719113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetoxy-5-chloropentanoic acid
Molecular FormulaC7H11ClO4
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESCC(=O)OC(CCCCl)C(=O)O
InChIInChI=1S/C7H11ClO4/c1-5(9)12-6(7(10)11)3-2-4-8/h6H,2-4H2,1H3,(H,10,11)
InChIKeyRGNBMKMIJVXJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetoxy-5-chloropentanoic Acid Overview


2-Acetoxy-5-chloropentanoic acid is a C7 chlorinated carboxylic acid bearing an acetoxy ester at the 2-position and a terminal chloro substituent on a five-carbon backbone . Classified as an organic building block , it is supplied as a research chemical with a typical purity of 98% . Its predicted pKa (3.18) indicates enhanced acidity relative to the parent 5-chloropentanoic acid (pKa ~4.2) , consistent with the electron-withdrawing effect of the α-acetoxy group.

2-Acetoxy-5-chloropentanoic Acid: Why Substitution Fails


Generic 5-chloropentanoic acid lacks the α-acetoxy group, which alters both acidity (pKa ~4.2 vs 3.18) and provides a masked hydroxyl for subsequent deprotection or chiral derivatization strategies . Conversely, non-halogenated 2-acetoxy acids lack the electrophilic terminal chlorine required for nucleophilic displacement or cross-coupling reactions [1]. The combination of a terminal chloro electrophile and an α-acetoxy nucleophile/protecting group in a single C5 scaffold enables convergent synthetic sequences that would require three or more steps if attempted with mono-functional analogs [1].

2-Acetoxy-5-chloropentanoic Acid: Comparative Evidence


Enhanced Acidity vs. 5-Chloropentanoic Acid

The target compound exhibits a lower predicted pKa than the parent 5-chloropentanoic acid, reflecting the electron-withdrawing effect of the α-acetoxy substituent. This increased acidity can improve carboxylate nucleophilicity in alkylation reactions and alter solubility-pH profiles for extraction workup .

Acidity modulation Reactivity tuning Carboxylic acid derivatives

Higher Purity vs. Standard 5-Chloropentanoic Acid

Commercially, 2-acetoxy-5-chloropentanoic acid is routinely supplied at 98% purity , whereas the most widely stocked grades of 5-chloropentanoic acid are offered at 95–96% (GC) . This higher baseline purity reduces the burden of pre-synthesis purification and improves stoichiometric accuracy in multi-step sequences.

Purity specification Procurement quality Intermediate sourcing

Moisture Sensitivity vs. 5-Chloropentanoic Acid

2-Acetoxy-5-chloropentanoic acid is reported to be sensitive to moisture, necessitating storage under anhydrous conditions . In contrast, 5-chloropentanoic acid is described as a stable liquid at room temperature with no special moisture precautions beyond standard laboratory practice . This difference directly impacts procurement decisions regarding packaging format, shelf-life expectations, and facility storage capabilities.

Stability Storage conditions Procurement logistics

Orthogonal Dual Reactivity

The scaffold uniquely positions a terminal chloro leaving group (susceptible to SN2 displacement, Grignard formation, or cross-coupling) and an α-acetoxy group (base-labile protecting group or precursor to α-hydroxy acid via hydrolysis) on the same C5 chain [1]. Mono-functional analogs such as 5-chloropentanoic acid or 2-acetoxy pentanoic acid provide only one reactive handle, necessitating additional protection/deprotection cycles or chain-extension steps [1]. While direct head-to-head reaction yield comparisons are absent from the open literature, the patent record explicitly claims such difunctional intermediates for convergent synthesis of acyloxycarboxylic acid derivatives [1].

Divergent synthesis Orthogonal protection Reaction efficiency

Applications of 2-Acetoxy-5-chloropentanoic Acid


Convergent α-Hydroxy-ω-chloro Synthesis

The acetoxy group can be selectively hydrolyzed under mild basic conditions to reveal an α-hydroxy acid, while the terminal chlorine remains intact for subsequent displacement. This strategy is specified in patent literature for constructing acyloxycarboxylic acid derivatives [1], enabling a two-step, one-pot conversion that would require separate protection/deprotection sequences with mono-functional precursors.

Bifunctional Linker for PROTAC & Bioconjugates

The terminal chlorine serves as a leaving group for nucleophilic attachment to linker moieties, while the acetoxy-protected carboxyl can be unmasked and activated for amide bond formation. The predicted pKa of 3.18 ensures the carboxylic acid is predominantly ionized at physiological pH, facilitating aqueous-phase conjugation protocols.

Chiral Pool Synthesis via Enzymatic Resolution

The α-acetoxy stereocenter can be resolved using commercial lipases or esterases, providing enantiomerically enriched 2-hydroxy-5-chloropentanoic acid. The 98% purity specification minimizes interference from racemic impurities during kinetic resolution, maximizing enantiomeric excess in the final product.

Anhydrous Handling for Moisture-Sensitive Reactions

For Grignard or organolithium chemistry at the terminal chloride, the moisture sensitivity of this compound mandates procurement in Sure-Seal™ or ampule packaging. Laboratories equipped with glovebox or Schlenk-line infrastructure benefit from the orthogonal reactivity, while facilities without anhydrous capabilities should consider alternative intermediates.

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